molecular formula C6H10N2OS B10777020 (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol

(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol

Cat. No.: B10777020
M. Wt: 158.22 g/mol
InChI Key: QWDNYLFSFTUIKH-RFZPGFLSSA-N
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Description

(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol is a chiral compound featuring an amino group, a thiazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiazole derivatives and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may involve the use of acyl chlorides or anhydrides for amide formation.

Major Products: The major products formed from these reactions include ketones, aldehydes, amines, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    (1R,2R)-2-amino-1-(1,3-thiazol-2-yl)propan-1-ol: Similar structure but with different stereochemistry.

    (1S,2S)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol: Enantiomer of the compound with potentially different biological activities.

    (1R,2R)-1-amino-1-(1,3-thiazol-4-yl)propan-2-ol: Similar structure but with a different position of the thiazole ring.

Uniqueness: (1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an amino group and a thiazole ring, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol

InChI

InChI=1S/C6H10N2OS/c1-4(9)5(7)6-8-2-3-10-6/h2-5,9H,7H2,1H3/t4-,5-/m1/s1

InChI Key

QWDNYLFSFTUIKH-RFZPGFLSSA-N

Isomeric SMILES

C[C@H]([C@H](C1=NC=CS1)N)O

Canonical SMILES

CC(C(C1=NC=CS1)N)O

Origin of Product

United States

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